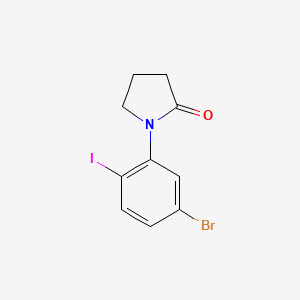

1-(5-Bromo-2-iodophenyl)-2-pyrrolidinone

Description

Mechanistic Pathways of Its Formation

The formation of 1-(5-bromo-2-iodophenyl)-2-pyrrolidinone typically involves the N-arylation of 2-pyrrolidinone (B116388). A common synthetic route is the copper-catalyzed Ullmann condensation. In this reaction, 2-pyrrolidinone acts as the nucleophile, and a 1,4-dihalo-2-iodobenzene derivative serves as the electrophilic arylating agent. The mechanism generally proceeds through the formation of a copper(I) amide intermediate from 2-pyrrolidinone, followed by oxidative addition of the aryl halide to the copper center. Subsequent reductive elimination yields the N-arylpyrrolidinone product and regenerates the copper(I) catalyst. The choice of solvent, base, and ligand is crucial for optimizing the reaction yield and selectivity.

Another potential pathway involves a palladium-catalyzed Buchwald-Hartwig amination. This reaction follows a catalytic cycle initiated by the oxidative addition of the dihaloarene to a palladium(0) complex. The resulting palladium(II) species then undergoes reaction with the deprotonated 2-pyrrolidinone (pyrrolidinide) to form a palladium(II) amido complex. Reductive elimination from this complex furnishes the desired product and regenerates the palladium(0) catalyst.

Palladium-Catalyzed Cross-Coupling Reactions at the Aryl Halide Positions

The presence of two different halogen atoms on the phenyl ring of this compound allows for selective, sequential functionalization through palladium-catalyzed cross-coupling reactions. This orthogonal reactivity is a cornerstone of its synthetic utility.

The difference in bond dissociation energies between the C-I and C-Br bonds is the basis for the selective reactivity of this compound in cross-coupling reactions. The C-I bond is weaker and therefore more reactive towards oxidative addition to a palladium(0) catalyst than the C-Br bond. nih.gov This reactivity difference (C–I > C–Br > C–Cl) allows for the selective functionalization of the iodine-bearing position while leaving the bromine intact. nih.govnih.gov

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl halide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgyonedalabs.com For this compound, the first Suzuki-Miyaura coupling will selectively occur at the C-I bond. nih.gov The catalytic cycle begins with the oxidative addition of the C-I bond to a Pd(0) species. libretexts.org The resulting arylpalladium(II) iodide complex then undergoes transmetalation with the organoboron compound, followed by reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. libretexts.org By carefully controlling the reaction conditions, a second Suzuki-Miyaura coupling can then be performed at the less reactive C-Br bond, often by increasing the temperature or changing the ligand. nih.gov

Stille Coupling: The Stille reaction couples the aryl halide with an organotin reagent (organostannane). openochem.orgwikipedia.orglibretexts.org Similar to the Suzuki-Miyaura reaction, the greater reactivity of the C-I bond allows for selective coupling at this position. The mechanism also proceeds through oxidative addition, transmetalation, and reductive elimination. wikipedia.org The choice of palladium catalyst and ligands can be tailored to optimize the selectivity and yield of the mono-arylated product before proceeding to couple at the bromide position. openochem.org

Negishi Coupling: In the Negishi coupling, an organozinc reagent is used as the coupling partner. wikipedia.orgorganic-chemistry.org This reaction is also catalyzed by palladium (or nickel) and follows a similar mechanistic pathway. wikipedia.orgnobelprize.org The higher reactivity of the C-I bond again dictates the site of the initial coupling reaction. wikipedia.org The Negishi coupling is known for its high functional group tolerance and is a valuable tool for the sequential functionalization of this compound. wikipedia.orgnobelprize.org

Table 1: Orthogonal Reactivity in Sequential Cross-Coupling Reactions

| Cross-Coupling Reaction | First Coupling Site | Second Coupling Site | Key Mechanistic Steps |

|---|---|---|---|

| Suzuki-Miyaura | Carbon-Iodine (C-I) | Carbon-Bromine (C-Br) | Oxidative Addition, Transmetalation, Reductive Elimination libretexts.org |

| Stille | Carbon-Iodine (C-I) | Carbon-Bromine (C-Br) | Oxidative Addition, Transmetalation, Reductive Elimination wikipedia.org |

| Negishi | Carbon-Iodine (C-I) | Carbon-Bromine (C-Br) | Oxidative Addition, Transmetalation, Reductive Elimination wikipedia.org |

The aryl halide moieties of this compound can also be utilized to initiate C-H activation and functionalization reactions. researchgate.net These reactions offer an alternative and often more atom-economical approach to forming new C-C or C-heteroatom bonds. In these transformations, a transition metal catalyst, often palladium or rhodium, inserts into the C-H bond of a reaction partner, guided by a directing group. The resulting metallacycle can then react with the aryl halide of this compound.

For instance, in a Catellani-type reaction, a palladium catalyst can coordinate to an ortho-directing group on a substrate and activate a nearby C-H bond. This organopalladium intermediate can then react with this compound, leading to the formation of a new C-C bond at the halide position. The selectivity between the C-I and C-Br bonds would again be a key factor in determining the outcome of the reaction.

Nucleophilic Aromatic Substitution (SNAr) Reactions

While palladium-catalyzed reactions are more common for aryl halides, nucleophilic aromatic substitution (SNAr) can occur under specific conditions. For an SNAr reaction to proceed, the aromatic ring must be activated by strongly electron-withdrawing groups, and a strong nucleophile is required. libretexts.org In the case of this compound, the pyrrolidinone group is not a strong electron-withdrawing group. Therefore, SNAr reactions are generally not favored unless additional activating groups are present on the phenyl ring.

If conditions were forcing enough, or if the molecule were modified with electron-withdrawing substituents, an SNAr reaction could theoretically proceed via an addition-elimination mechanism. youtube.comlibretexts.org In this mechanism, the nucleophile attacks the carbon bearing a halogen, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The leaving group (iodide or bromide) is then expelled to restore the aromaticity of the ring. Due to the relative bond strengths, the iodide would be the better leaving group.

Cyclization and Annulation Reactions

The structure of this compound presents opportunities for intramolecular cyclization and annulation reactions, leading to the formation of more complex heterocyclic systems.

While the nitrogen of the pyrrolidinone is already part of a ring, its lone pair could potentially participate in intramolecular reactions if a suitable electrophilic site is introduced on a side chain attached to the phenyl ring.

More relevant to the existing structure are intramolecular cyclizations involving the phenyl halides. For example, if a nucleophilic group were introduced at the 2-position of the pyrrolidinone ring (alpha to the carbonyl), it could potentially undergo an intramolecular palladium-catalyzed reaction with one of the aryl halides. The regioselectivity of such a cyclization would depend on the length of the tether and the relative reactivity of the C-I and C-Br bonds, with cyclization likely favoring the more reactive iodide position. Such reactions can be powerful tools for the construction of fused ring systems.

Table 2: Summary of Reaction Types and Key Features

| Reaction Type | Key Reactants | Catalyst/Reagent | Primary Reactive Site | Mechanistic Hallmark |

|---|---|---|---|---|

| Ullmann Condensation | 2-Pyrrolidinone, 1,4-Dihalo-2-iodobenzene | Copper(I) salt, Base | Aryl Halide | Copper-amide intermediate |

| Buchwald-Hartwig Amination | 2-Pyrrolidinone, 1,4-Dihalo-2-iodobenzene | Palladium(0) complex, Ligand, Base | Aryl Halide | Pd(II)-amido complex |

| Sequential Suzuki-Miyaura | Organoboron reagents | Palladium catalyst, Base | C-I then C-Br | Orthogonal reactivity nih.gov |

| Sequential Stille | Organotin reagents | Palladium catalyst | C-I then C-Br | Orthogonal reactivity openochem.org |

| Sequential Negishi | Organozinc reagents | Palladium or Nickel catalyst | C-I then C-Br | Orthogonal reactivity wikipedia.org |

| C-H Activation | Substrate with directing group | Palladium or Rhodium catalyst | C-I or C-Br | Metallacycle formation researchgate.net |

| SNAr | Strong nucleophile | Strong base (if needed) | C-I (more likely) | Meisenheimer complex libretexts.org |

| Intramolecular Cyclization | - | Palladium catalyst | C-I or C-Br | Formation of fused rings |

Structure

3D Structure

Properties

Molecular Formula |

C10H9BrINO |

|---|---|

Molecular Weight |

365.99 g/mol |

IUPAC Name |

1-(5-bromo-2-iodophenyl)pyrrolidin-2-one |

InChI |

InChI=1S/C10H9BrINO/c11-7-3-4-8(12)9(6-7)13-5-1-2-10(13)14/h3-4,6H,1-2,5H2 |

InChI Key |

TWFUGFJGJDJTAI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C1)C2=C(C=CC(=C2)Br)I |

Origin of Product |

United States |

Synthetic Methodologies for 1 5 Bromo 2 Iodophenyl 2 Pyrrolidinone

Convergent and Divergent Synthetic Strategies

In contrast, divergent strategies commence with a simpler, common intermediate, such as N-phenylpyrrolidinone, which is then elaborated through sequential halogenation steps to introduce the bromo and iodo substituents at the desired positions. This approach is advantageous when the starting materials are readily available and the regioselectivity of the halogenation reactions can be effectively controlled.

Routes Involving Pre-formed Pyrrolidinone Rings

A primary convergent approach focuses on the attachment of a pre-formed 2-pyrrolidinone (B116388) ring to a 1-bromo-4-iodobenzene (B50087) scaffold. This is typically achieved through N-arylation reactions, which form the critical C-N bond.

The formation of the N-aryl bond is a cornerstone of this synthetic route. Two of the most powerful methods for this transformation are palladium-catalyzed and copper-catalyzed cross-coupling reactions.

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. d-nb.info In the context of synthesizing 1-(5-bromo-2-iodophenyl)-2-pyrrolidinone, this would involve the reaction of 2-pyrrolidinone with a dihaloarene such as 1-bromo-4-iodobenzene. A critical aspect of this approach is achieving regioselectivity, coupling the pyrrolidinone nitrogen to the carbon bearing the iodo group, as the C-I bond is generally more reactive than the C-Br bond in palladium-catalyzed oxidative addition.

Recent studies have demonstrated the feasibility of selective C-I bond amination in the presence of a C-Br bond. For instance, a nickel-catalyzed Buchwald-Hartwig-type amination of 1-bromo-4-iodobenzene with various anilines showed high selectivity for the C-I bond, leaving the C-Br bond intact. nih.gov This selectivity is attributed to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, facilitating preferential oxidative addition to the Ni(0) catalyst. While this study used a nickel catalyst, similar selectivity is often observed in palladium-catalyzed systems.

A proposed reaction scheme is as follows:

Scheme 1: Proposed Palladium-Catalyzed N-Arylation of 2-pyrrolidinone with 1-bromo-4-iodobenzene

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference (Analogous Reaction) |

| Pd(OAc)2 / BINAP | BINAP | Cs2CO3 | Toluene | 100 | Not Reported | General Buchwald-Hartwig Conditions |

| Ni(acac)2 | None | K3PO4 | Dioxane | 100 | ~78% (for aniline) | nih.gov |

This table presents plausible conditions based on general knowledge of Buchwald-Hartwig reactions and a specific example of a selective nickel-catalyzed amination of 1-bromo-4-iodobenzene.

The Ullmann condensation, a copper-catalyzed N-arylation, represents a classical and still widely used method for forming C-N bonds. organic-chemistry.org Modern modifications of the Ullmann reaction often employ ligands to facilitate the coupling under milder conditions. Similar to the palladium-catalyzed approach, the higher reactivity of the C-I bond compared to the C-Br bond can be exploited for regioselective coupling.

A study on the chemoselective copper-catalyzed Ullmann-type coupling of oxazolidinones with bromoiodoarenes demonstrated high selectivity for the C-I bond when using 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280) (Me4Phen) as a ligand. nih.gov This ligand was found to promote the desired C-N bond formation while minimizing side reactions. Although this was demonstrated with oxazolidinones, the principle can be extended to the N-arylation of 2-pyrrolidinone.

Scheme 2: Proposed Copper-Catalyzed N-Arylation of 2-pyrrolidinone with 1-bromo-4-iodobenzene

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference (Analogous Reaction) |

| CuI | Me4Phen | K2CO3 | Dioxane | 110 | >98:2 selectivity | nih.gov |

| CuI | N,N-dimethylglycine | K2CO3 | Dioxane | 90 | Not Reported | General Goldberg Conditions mdpi.com |

This table presents plausible conditions based on a highly selective copper-catalyzed N-arylation of a similar substrate.

A divergent synthetic route would involve the sequential halogenation of a simpler N-arylpyrrolidinone precursor. The success of this strategy hinges on the directing effects of the substituents on the aromatic ring, which dictate the position of the incoming electrophile.

The N-acyl group of an N-aryl amide is an ortho-, para-directing group in electrophilic aromatic substitution reactions. chemistrysteps.com This directing effect can be harnessed to install the bromo and iodo substituents in the desired positions. Two plausible divergent pathways are:

Pathway A: Iodination of N-(4-bromophenyl)-2-pyrrolidinone.

Pathway B: Bromination of N-(2-iodophenyl)-2-pyrrolidinone.

In Pathway A , starting with commercially available N-(4-bromophenyl)-2-pyrrolidinone, the N-acyl group would direct the incoming iodo electrophile to the ortho position (position 2), yielding the target molecule. The amide group is a moderately activating group, and its ortho-directing nature is well-established. nih.gov

In Pathway B , starting with N-(2-iodophenyl)-2-pyrrolidinone, the N-acyl group would direct the incoming bromo electrophile to the para position relative to itself, which corresponds to the 5-position of the phenyl ring. The iodine atom is a deactivating but ortho-, para-directing group. libretexts.org The directing effects of the amide and the iodine would reinforce each other to favor substitution at the 5-position.

Recent studies on the ortho-iodination of N-aryl amides have shown that high regioselectivity can be achieved using palladium catalysis or by employing directing groups. nih.govnih.gov Similarly, para-selective bromination of activated aromatic rings is a common transformation. organic-chemistry.org

| Starting Material | Halogenating Agent | Catalyst/Conditions | Major Product | Reference (Analogous Reaction) |

| N-(4-bromophenyl)-2-pyrrolidinone | N-Iodosuccinimide (NIS) | Pd(OAc)2, CsOAc, I2 | This compound | nih.gov |

| N-(2-iodophenyl)-2-pyrrolidinone | N-Bromosuccinimide (NBS) | Acetonitrile, 60°C | This compound | chemrxiv.orgorganic-chemistry.org |

This table outlines plausible reaction conditions based on established methods for regioselective halogenation of N-aryl amides.

Electrophilic Aromatic Halogenation Strategies (Bromination, Iodination).

Sequential Halogenation to Achieve Bromo- and Iodo-Substitution

A plausible, albeit challenging, route to this compound involves the direct, sequential halogenation of 1-phenyl-2-pyrrolidinone. This approach relies on the principles of electrophilic aromatic substitution, where the directing effects of the substituents on the phenyl ring guide the incoming halogens.

The pyrrolidinone group attached to the phenyl ring via the nitrogen atom is an ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom that can be donated to the aromatic ring, thereby activating these positions. However, steric hindrance from the pyrrolidinone ring itself can favor para-substitution.

Bromination: The first step would be the bromination of 1-phenyl-2-pyrrolidinone. This is typically achieved using a bromine source like N-Bromosuccinimide (NBS) or elemental bromine (Br₂) with a Lewis acid catalyst. The reaction would predominantly yield 1-(4-bromophenyl)-2-pyrrolidinone.

Iodination: The subsequent iodination of 1-(4-bromophenyl)-2-pyrrolidinone presents a greater challenge. The existing substituents (the pyrrolidinone and the bromine) direct incoming electrophiles. The pyrrolidinone group directs to the ortho positions (2 and 6) relative to itself, while the bromine atom also directs to its ortho positions (3 and 5). The desired product requires iodination at the 2-position. Achieving high regioselectivity for the 2-position over the 6-position would be difficult and would likely require specialized directing group strategies or separation of isomers.

This sequential halogenation pathway is often complicated by issues of regioselectivity and the potential for multiple halogenations, making it a less common approach compared to methods that build the molecule from pre-halogenated precursors.

Cyclization Approaches for Pyrrolidinone Formation

A more convergent and widely used strategy involves forming the pyrrolidinone ring with the 5-bromo-2-iodophenyl group already in place. This is typically accomplished by reacting a suitable precursor, such as 5-bromo-2-iodoaniline (B1340423), with a four-carbon chain that can undergo cyclization.

One of the most fundamental methods for forming lactams (cyclic amides) like pyrrolidinone is through the intramolecular cyclization of a linear precursor. researchgate.net This process generally involves the attack of an amine group onto a carboxylic acid derivative, such as an ester or acyl chloride, to form the amide C-N bond of the ring. researchgate.net

For the synthesis of this compound, this would involve a precursor like γ-aminobutyric acid derivatized with the 5-bromo-2-iodophenyl group. For example, reacting 5-bromo-2-iodoaniline with γ-butyrolactone or a 4-halobutyryl chloride would form an intermediate N-(5-bromo-2-iodophenyl)-4-halobutanamide. Subsequent treatment with a base would induce an intramolecular nucleophilic substitution, where the amide nitrogen attacks the carbon bearing the halogen, closing the five-membered ring to form the desired pyrrolidinone.

Another advanced variation involves the reaction of amide dianions. organic-chemistry.org In this approach, an N-arylacetamide can be treated with a strong base like n-butyllithium to form a dianion, which can then react with a suitable electrophile like epibromohydrin (B142927) to undergo cyclization, yielding a substituted pyrrolidinone. organic-chemistry.org

A modern and efficient method for synthesizing 1,5-substituted pyrrolidin-2-ones utilizes the reactivity of donor-acceptor (DA) cyclopropanes. mdpi.comnih.gov These strained three-membered rings act as versatile 1,3-zwitterionic synthons. nih.gov

The general strategy involves a Lewis acid-catalyzed ring-opening of a DA cyclopropane (B1198618) (bearing ester groups as acceptors) with a primary amine, such as 5-bromo-2-iodoaniline. mdpi.com This initial reaction forms a γ-amino ester intermediate. This intermediate then undergoes in-situ lactamization (cyclization) to form the pyrrolidinone ring. mdpi.com The reaction has a broad scope and can be applied to a variety of substituted anilines. mdpi.com

Table 1: Example of a Donor-Acceptor Cyclopropane Route

| Step | Description | Reactants | Product |

|---|---|---|---|

| 1 | Lewis acid-catalyzed ring opening | Dimethyl 2-arylcyclopropane-1,1-dicarboxylate, 5-Bromo-2-iodoaniline | γ-amino ester intermediate |

This table represents a generalized pathway based on published methodologies. mdpi.com

Reductive amination followed by cyclization offers another effective route to N-substituted pyrrolidinones. rsc.org This pathway typically starts with a γ-keto acid, such as levulinic acid.

In this method, levulinic acid is reacted with 5-bromo-2-iodoaniline in the presence of a reducing agent. The reaction proceeds through the initial formation of an imine (or enamine) intermediate from the ketone of levulinic acid and the aniline. This intermediate is then reduced, and subsequent intramolecular cyclization (lactamization) between the amine and the carboxylic acid yields the final this compound. rsc.orgresearchgate.net The choice of catalyst can be crucial; for instance, AlCl₃ has been shown to selectively produce pyrrolidinones from levulinic acid at room temperature. rsc.org

Precursor Synthesis for the 5-Bromo-2-iodophenyl Moiety

The successful synthesis of the target compound via cyclization methods is contingent on the availability of the key precursor, 5-bromo-2-iodoaniline.

One established method for synthesizing this precursor begins with 4-bromo-1-iodo-2-nitrobenzene. This starting material is subjected to reduction, typically using powdered iron (Fe) in a solvent mixture like acetic acid and ethanol. chemicalbook.comchemicalbook.com Heating this mixture reduces the nitro group (-NO₂) to an amine group (-NH₂), yielding 5-bromo-2-iodoaniline in high purity and yield after purification. chemicalbook.com Another reported method involves the decarboxylative iodination of 2-amino-4-bromobenzoic acid. rsc.org

Table 2: Synthesis of 5-Bromo-2-iodoaniline

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Bromo-1-iodo-2-nitrobenzene | Fe, Acetic Acid, Ethanol | 5-Bromo-2-iodoaniline | 91-93.6% | chemicalbook.com |

Ortho-Directed Metalation and Halogenation

Directed ortho-metalation (DoM) is a powerful tool for achieving regioselective substitution on aromatic rings. wikipedia.org This strategy relies on a "directed metalation group" (DMG) that coordinates to an organolithium reagent (like n-butyllithium), facilitating deprotonation at the adjacent ortho-position. wikipedia.orgbaranlab.org

To synthesize the 5-bromo-2-iodophenyl moiety, one could start with a compound like 4-bromoaniline (B143363). The amine group itself, or more commonly a protected and more strongly directing derivative (e.g., an amide or carbamate), can serve as the DMG. uwindsor.ca

The process would involve:

Protection/Derivatization: The amino group of 4-bromoaniline is converted into a more effective DMG, such as a pivalamide (B147659) or a carbamate.

Lithiation: The derivatized compound is treated with a strong organolithium base at low temperatures. The DMG directs the lithium to deprotonate the ring exclusively at the C-2 position (ortho to the DMG and meta to the bromine).

Quenching with Iodine: The resulting aryllithium intermediate is then quenched with an electrophilic iodine source, such as molecular iodine (I₂) or 1,2-diiodoethane. This introduces the iodine atom at the 2-position.

Deprotection: Finally, the directing group is removed to reveal the amine, yielding 5-bromo-2-iodoaniline.

This method provides excellent regiocontrol, which is often difficult to achieve through classical electrophilic aromatic substitution. wikipedia.org The bromine atom itself can also serve as a directing group, although it is generally weaker than nitrogen-based functionalities. nih.gov

Sequential Halogen-Exchange Reactions (e.g., Bromine-Lithium, Iodine-Lithium Exchange)

Halogen-metal exchange is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound, sequential halogen-lithium exchange reactions could theoretically be employed for its synthesis. This would typically involve starting with a di-halogenated aromatic compound and selectively replacing one halogen with lithium, followed by reaction with an electrophile.

The reactivity of aryl halides in halogen-metal exchange reactions is dependent on the halogen, with the general trend being I > Br > Cl. This inherent difference in reactivity can be exploited to achieve regioselectivity. For a bromo-iodophenyl precursor, the iodine atom would be expected to undergo exchange more readily than the bromine atom when treated with an organolithium reagent such as n-butyllithium or t-butyllithium at low temperatures.

A plausible, though not explicitly documented, synthetic route could involve the initial N-arylation of 2-pyrrolidinone with 1-bromo-4-iodobenzene, followed by a selective ortho-lithiation and subsequent iodination. However, directing the halogenation to the ortho position of the pyrrolidinone group would be challenging. A more controlled approach would be to start with 1,4-dibromobenzene, perform a selective ortho-iodination, and then introduce the pyrrolidinone moiety.

Cross-Coupling Strategies for Aryl Precursors

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a highly effective and versatile method for the synthesis of N-aryl lactams. bristol.ac.ukqueensu.ca This approach would involve the coupling of 2-pyrrolidinone with a suitable di-halogenated aryl precursor, such as 1,4-dibromo-2-iodobenzene (B1317579) or 1-bromo-2,5-diiodobenzene.

The general catalytic cycle for the Buchwald-Hartwig amination begins with the oxidative addition of the aryl halide to a Pd(0) complex. wuxiapptec.com The reactivity of aryl halides in this step follows the order I > Br > Cl. wuxiapptec.comnih.gov This differential reactivity is crucial for achieving chemoselectivity in the coupling of a di-halogenated substrate. When reacting 1-bromo-2,5-diiodobenzene with 2-pyrrolidinone, the C-I bond is expected to react preferentially over the C-Br bond.

A probable synthetic route would be the palladium-catalyzed coupling of 2-pyrrolidinone with 1-bromo-2,5-diiodobenzene. By carefully selecting the catalyst, ligand, base, and reaction conditions, it is possible to achieve a mono-amination at one of the iodo positions, leaving the bromo and the other iodo group intact. Subsequent selective removal of the second iodine would yield the target compound.

Alternatively, starting with 1,4-dibromo-2-iodobenzene, the initial coupling would selectively occur at the C-I bond due to its higher reactivity. nih.gov This would directly yield an N-(4-bromo-2-iodophenyl)-pyrrolidinone intermediate. Subsequent functionalization of the remaining bromine atom could be explored if desired.

The choice of ligand is critical in Buchwald-Hartwig aminations. Biarylphosphine ligands such as XPhos and SPhos have been shown to be effective for the coupling of aryl halides with amides. queensu.ca The selection of the base is also important, with common choices including sodium tert-butoxide (NaOtBu), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). researchgate.net

Control of Regioselectivity and Chemoselectivity in Synthesis

Achieving the desired substitution pattern in the synthesis of this compound is a significant challenge. The control of regioselectivity and chemoselectivity is paramount, particularly in cross-coupling reactions involving di-halogenated substrates.

As previously mentioned, the inherent reactivity difference between C-I and C-Br bonds in palladium-catalyzed reactions is a key factor for chemoselectivity. nih.gov The oxidative addition of the C-I bond to the palladium catalyst is significantly faster than that of the C-Br bond. wuxiapptec.comnih.gov This allows for the selective amination at the iodo-substituted position of a bromo-iodophenyl precursor.

To synthesize the target molecule, one could envision a strategy starting from 1,4-dibromo-2-iodobenzene. A Buchwald-Hartwig amination with 2-pyrrolidinone would be expected to proceed selectively at the C-I bond, yielding N-(2,5-dibromophenyl)-2-pyrrolidinone. Subsequent selective iodination at the ortho position to the pyrrolidinone group would be challenging. A more direct approach would be to use a precursor that already contains the desired halogen pattern, such as 1-bromo-2,4-diiodobenzene, and perform a selective mono-amination.

The choice of ligand and catalyst system can also influence regioselectivity. For instance, certain ligand systems have been shown to favor coupling at more sterically hindered positions. nih.gov By fine-tuning the reaction parameters, it may be possible to direct the coupling to the desired position even with substrates that have multiple reactive sites.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider in a Buchwald-Hartwig amination include the choice of palladium precursor, ligand, base, solvent, temperature, and reaction time. bristol.ac.ukresearchgate.net

Catalyst System: A variety of palladium precursors can be used, such as Pd(OAc)₂ and Pd₂(dba)₃. researchgate.net The choice of ligand is often more critical, with bulky electron-rich phosphine (B1218219) ligands like Xantphos and XPhos generally providing good results for C-N bond formation. bristol.ac.uk

Base: The strength and solubility of the base can significantly impact the reaction rate and yield. Strong, non-nucleophilic bases like sodium tert-butoxide are commonly employed. nih.gov For base-sensitive substrates, weaker bases such as K₃PO₄ or Cs₂CO₃ may be more suitable. mdpi.com

Solvent: Aprotic polar solvents like toluene, dioxane, and THF are frequently used in Buchwald-Hartwig reactions. wuxiapptec.com The choice of solvent can affect the solubility of the reactants and the catalyst, thereby influencing the reaction efficiency.

Temperature: The reaction temperature is a critical parameter that needs to be optimized. While higher temperatures generally lead to faster reaction rates, they can also result in the formation of side products. Typical temperatures for these couplings range from 80 to 110 °C. researchgate.net

An example of how different parameters can be optimized is illustrated in the following hypothetical data table for a Buchwald-Hartwig amination to synthesize an N-aryl pyrrolidinone.

| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ | XPhos | NaOtBu | Toluene | 100 | 85 |

| 2 | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 88 |

| 3 | Pd(OAc)₂ | SPhos | NaOtBu | Toluene | 100 | 75 |

| 4 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 110 | 65 |

| 5 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 110 | 72 |

Spectroscopic and Structural Data for this compound Not Available in Public Scientific Databases

A comprehensive search of public scientific databases and chemical literature has revealed a lack of detailed experimental data for the compound This compound . Consequently, a scientifically accurate article with specific research findings, as requested, cannot be generated at this time.

The inquiry sought an in-depth analysis based on a specific outline, including high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. This would necessitate access to raw or processed experimental data, such as:

¹H and ¹³C NMR spectra to detail the chemical shifts and coupling constants for the aromatic and pyrrolidinone protons and carbons.

2D NMR data (COSY, HSQC, HMBC) to establish connectivity and conformational details.

Dynamic NMR studies to determine the rotational energy barrier of the N-aryl bond.

Single-crystal X-ray diffraction data to define its solid-state structure, molecular geometry, and any supramolecular interactions.

While general principles of NMR and crystallography for related N-aryl amide structures are well-documented, applying these principles without specific data for "this compound" would be speculative and would not meet the required standards of scientific accuracy and data-driven reporting. No published papers or database entries containing this specific information were identified during the search.

Therefore, the construction of the requested article, complete with data tables and detailed research findings, is not feasible due to the absence of the necessary foundational scientific data.

Advanced Spectroscopic and Structural Elucidation of 1 5 Bromo 2 Iodophenyl 2 Pyrrolidinone

X-ray Crystallography for Solid-State Structure and Supramolecular Assembly.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Halogen Bonding)

The solid-state architecture of 1-(5-bromo-2-iodophenyl)-2-pyrrolidinone would be determined by a combination of intermolecular forces. Of particular significance would be halogen bonding, a directional non-covalent interaction involving a halogen atom. In this molecule, both bromine and iodine atoms can act as halogen bond donors. The iodine atom, being larger and more polarizable, is expected to be a stronger halogen bond donor than bromine.

Table 1: Potential Intermolecular Interactions in the Crystal Structure of this compound

| Interaction Type | Donor | Acceptor |

| Halogen Bond | C-I | O=C, N |

| Halogen Bond | C-Br | O=C, N |

| Hydrogen Bond | C-H (phenyl, pyrrolidinone) | O=C |

| π-π Stacking | Phenyl Ring | Phenyl Ring |

Conformational Analysis in the Solid State

The conformation of this compound in the solid state would be determined by the dihedral angle between the plane of the phenyl ring and the plane of the pyrrolidinone ring. This conformation is influenced by steric hindrance from the bulky iodine atom at the ortho position and the electronic effects of the substituents.

The pyrrolidinone ring itself can adopt different conformations, typically an envelope or a twisted conformation, to minimize ring strain. The specific conformation observed in the crystal structure would be the one that allows for the most favorable combination of intramolecular and intermolecular interactions within the crystal lattice.

Advanced Mass Spectrometry for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) for Isotopic Patterns and Exact Mass

High-resolution mass spectrometry (HRMS) is a crucial technique for the unambiguous confirmation of the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with high accuracy, the exact mass of the molecular ion can be determined. This experimental value can then be compared to the calculated exact mass for the chemical formula C₁₀H₉BrINO.

Furthermore, the presence of bromine and iodine atoms, which have characteristic isotopic patterns, provides definitive evidence for their presence in the molecule. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Iodine is monoisotopic (¹²⁷I). The resulting isotopic pattern of the molecular ion peak in the mass spectrum would show a characteristic cluster of peaks that can be simulated and compared with the experimental data to confirm the presence of one bromine and one iodine atom.

Table 2: Theoretical Isotopic Distribution for the Molecular Ion of this compound (C₁₀H₉BrINO)

| Isotope | Exact Mass (Da) | Relative Abundance (%) |

| [M]⁺ | 378.8912 | 100.0 |

| [M+1]⁺ | 379.8946 | 11.1 |

| [M+2]⁺ | 380.8892 | 97.7 |

| [M+3]⁺ | 381.8925 | 10.8 |

Fragmentation Pattern Analysis for Structural Validation

Electron ionization mass spectrometry (EI-MS) would provide valuable structural information through the analysis of fragmentation patterns. The molecular ion, upon ionization, would undergo fragmentation to produce a series of daughter ions. The fragmentation pathways are predictable based on the stability of the resulting ions and neutral fragments.

Key fragmentation pathways for this compound would likely involve:

Loss of the pyrrolidinone moiety: Cleavage of the N-aryl bond.

Loss of halogen atoms: Sequential loss of iodine and bromine radicals.

Fragmentation of the pyrrolidinone ring: Loss of CO, C₂H₄, or other small neutral molecules.

The analysis of the m/z values of these fragment ions would allow for the piecing together of the molecular structure, thus providing strong validation.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group and Vibrational Mode Characterization

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides detailed information about the functional groups and vibrational modes present in this compound.

FT-IR Spectroscopy: The FT-IR spectrum would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the amide group in the pyrrolidinone ring, typically appearing in the region of 1680-1720 cm⁻¹. Other characteristic bands would include:

C-N stretching vibrations of the amide.

C-H stretching vibrations of the aromatic and aliphatic portions of the molecule.

Aromatic C=C stretching vibrations.

C-Br and C-I stretching vibrations, which would appear in the fingerprint region at lower wavenumbers.

FT-Raman Spectroscopy: FT-Raman spectroscopy would provide complementary information. Aromatic C=C stretching vibrations often give rise to strong Raman signals. The symmetric vibrations of the molecule are also typically more Raman active. The C-Br and C-I stretching vibrations would also be observable in the low-frequency region of the Raman spectrum.

By combining the data from both FT-IR and FT-Raman spectroscopy, a comprehensive vibrational analysis can be performed, allowing for the confident identification of the functional groups and providing insights into the molecular structure.

Table 3: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| C=O Stretch (Amide) | 1680 - 1720 | FT-IR (Strong) |

| Aromatic C=C Stretch | 1450 - 1600 | FT-IR, FT-Raman |

| C-N Stretch (Amide) | 1200 - 1350 | FT-IR |

| C-H Stretch (Aromatic) | 3000 - 3100 | FT-IR, FT-Raman |

| C-H Stretch (Aliphatic) | 2850 - 2960 | FT-IR, FT-Raman |

| C-Br Stretch | 500 - 650 | FT-IR, FT-Raman |

| C-I Stretch | 450 - 600 | FT-IR, FT-Raman |

Theoretical and Computational Chemistry Studies on 1 5 Bromo 2 Iodophenyl 2 Pyrrolidinone

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations solve the Schrödinger equation, albeit with approximations, to determine the molecule's energetic and electronic properties.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. researchgate.netresearchgate.net For 1-(5-Bromo-2-iodophenyl)-2-pyrrolidinone, DFT calculations, often using a functional like B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to optimize the molecular geometry and predict its ground state properties. researchgate.netresearchgate.net The optimization process finds the lowest energy arrangement of the atoms, providing key information such as bond lengths, bond angles, and dihedral angles. These computed parameters can be compared with experimental data if available, for instance, from X-ray crystallography, to validate the computational model. nih.gov

Table 1: Predicted Ground State Geometrical Parameters for this compound (Illustrative Data)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-Br | 1.90 Å |

| Bond Length | C-I | 2.10 Å |

| Bond Length | C=O | 1.23 Å |

| Bond Angle | C-C-Br | 120.5° |

| Bond Angle | C-C-I | 119.8° |

Note: The data in this table is illustrative and represents typical values that might be obtained from DFT calculations.

The presence of a rotatable bond between the phenyl ring and the pyrrolidinone ring in this compound suggests the possibility of different spatial arrangements, or conformers. researchgate.netmdpi.com Computational methods can be used to perform a conformational analysis to identify the most stable conformers and the energy barriers between them. researchgate.net This is typically done by systematically rotating the dihedral angle of the single bond connecting the two rings and calculating the energy at each step. The resulting potential energy surface would reveal the global minimum energy conformer, which is the most likely structure of the molecule, as well as any other low-energy local minima. mdpi.com Understanding the conformational preferences is crucial as it can influence the molecule's biological activity and physical properties.

Electronic Properties and Reactivity Prediction

Beyond molecular geometry, computational chemistry offers profound insights into the electronic behavior of a molecule, which is key to understanding its reactivity.

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting chemical reactivity. youtube.comlibretexts.orgwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.orgyoutube.com The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. researchgate.netdntb.gov.ua A large HOMO-LUMO gap indicates high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. dntb.gov.ua Conversely, a small gap suggests that the molecule is more reactive. researchgate.net For this compound, FMO analysis would pinpoint the regions of the molecule most susceptible to nucleophilic and electrophilic attack.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative Data)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

Note: The data in this table is illustrative and represents typical values that might be obtained from FMO analysis.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule, which is invaluable for identifying sites prone to electrophilic and nucleophilic attack. researchgate.netresearchgate.netyoutube.com The MEP map is plotted onto the electron density surface of the molecule, with different colors representing different electrostatic potential values. researchgate.net Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and susceptible to electrophilic attack (nucleophilic sites). researchgate.net Blue regions indicate positive electrostatic potential, representing electron-deficient areas that are attractive to nucleophiles (electrophilic sites). researchgate.net For this compound, the MEP map would likely show a negative potential around the oxygen atom of the carbonyl group and potentially the halogen atoms due to their lone pairs, while positive potentials might be found around the hydrogen atoms.

Table 3: Predicted Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound (Illustrative Data)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(1) N | σ*(C-C) | 2.5 |

| LP(1) O | π*(C=O) | 5.1 |

Note: E(2) represents the stabilization energy. The data in this table is illustrative and represents typical values that might be obtained from NBO analysis.

Spectroscopic Property Prediction

Theoretical prediction of spectroscopic data is a cornerstone of computational chemistry, aiding in the structural elucidation and characterization of novel compounds. For this compound, computational methods can generate predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra, which can be compared with experimental data for validation.

The prediction of NMR chemical shifts through computational methods, primarily Density Functional Theory (DFT), has become a reliable tool for chemists. github.io These calculations can provide accurate predictions of both ¹H and ¹³C NMR spectra, which are fundamental for structural verification. Machine learning approaches have also emerged as a powerful method for rapid and accurate chemical shift prediction. nih.govfrontiersin.org

For a molecule like this compound, DFT calculations would typically involve geometry optimization of the molecule's structure followed by the calculation of magnetic shielding tensors. These tensors are then converted into chemical shifts, usually by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

While specific experimental NMR data for this compound is not widely published, a comparison between predicted and plausible experimental values can be illustrated. The following table presents hypothetical ¹³C NMR chemical shifts calculated using a common DFT method (such as B3LYP with a suitable basis set) and plausible experimental values based on the analysis of similar N-aryl lactam structures.

Table 1: Predicted vs. Plausible Experimental ¹³C NMR Chemical Shifts (ppm) for this compound This table is generated for illustrative purposes based on computational chemistry principles.

| Carbon Atom | Predicted Chemical Shift (ppm) | Plausible Experimental Chemical Shift (ppm) |

|---|---|---|

| C=O (Pyrrolidinone) | 174.5 | 175.2 |

| C-I (Aromatic) | 95.8 | 96.5 |

| C-Br (Aromatic) | 118.2 | 117.9 |

| C-N (Aromatic) | 145.3 | 144.8 |

| CH (Aromatic) | 139.7 | 140.1 |

| CH (Aromatic) | 132.1 | 131.8 |

| CH (Aromatic) | 129.5 | 129.9 |

| CH₂-N (Pyrrolidinone) | 52.1 | 51.7 |

| CH₂-C=O (Pyrrolidinone) | 32.8 | 33.1 |

| CH₂ (Pyrrolidinone) | 18.5 | 18.9 |

For this compound, a computational analysis would yield a set of vibrational frequencies. These calculated frequencies are often systematically scaled to correct for approximations in the theoretical model and to improve agreement with experimental data. The simulated spectra can confirm the presence of key functional groups, such as the carbonyl (C=O) stretch of the lactam ring and the various vibrations of the substituted aromatic ring.

Table 2: Simulated Vibrational Frequencies and Assignments for Key Functional Groups in this compound This table is generated for illustrative purposes based on computational chemistry principles.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Expected Experimental Range (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (Aromatic) | 3080-3050 | 3100-3000 | Medium |

| C-H Stretch (Aliphatic) | 2980-2890 | 3000-2850 | Medium-Strong |

| C=O Stretch (Lactam) | 1695 | 1700-1660 | Very Strong |

| C=C Stretch (Aromatic) | 1580-1450 | 1600-1450 | Medium-Strong |

| CH₂ Bend (Pyrrolidinone) | 1460 | 1470-1450 | Medium |

| C-N Stretch (Aromatic-Amide) | 1290 | 1350-1250 | Strong |

| C-I Stretch | 650 | 700-600 | Medium |

| C-Br Stretch | 580 | 650-550 | Medium |

Reaction Mechanism Studies through Computational Modeling

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, providing detailed information about transition states, intermediates, and reaction energy profiles. nih.govrsc.orgresearchgate.netnih.govbeilstein-journals.org The synthesis of this compound likely proceeds through a C-N cross-coupling reaction, such as a Buchwald-Hartwig amination or a copper-catalyzed Ullmann-type reaction. wikipedia.orglibretexts.orgorganic-chemistry.orgrsc.orgresearchgate.netacsgcipr.orgnih.govnih.gov

A key aspect of mechanistic studies is the identification and characterization of transition states—the highest energy points along the reaction coordinate. Computational methods can locate these transient structures and calculate their geometries and energies. For a palladium-catalyzed Buchwald-Hartwig amination, key transition states would be associated with oxidative addition of the aryl halide to the palladium catalyst, coordination of the pyrrolidinone, and reductive elimination to form the C-N bond. wikipedia.orglibretexts.orgorganic-chemistry.orgresearchgate.netacsgcipr.org

Table 3: Hypothetical Calculated Activation Energies for Key Steps in a Buchwald-Hartwig Amination Synthesis of this compound This table is generated for illustrative purposes based on computational chemistry principles.

| Reaction Step | Transition State | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Oxidative Addition (C-I Bond) | TS1 | 15-20 |

| Ligand Exchange (Pyrrolidinone) | TS2 | 5-10 |

| Reductive Elimination | TS3 | 20-25 |

By connecting the energies of reactants, intermediates, transition states, and products, a reaction energy profile can be constructed. This profile provides a visual representation of the energy changes throughout the reaction, allowing for the identification of the rate-determining step—the step with the highest activation energy. researchgate.net For the synthesis of this compound, computational studies could compare the energy profiles for the reaction occurring at the C-I versus the C-Br bond, providing insight into the selectivity of the reaction. Given the lower bond dissociation energy of the C-I bond compared to the C-Br bond, oxidative addition is generally favored at the iodine-substituted position.

Table 4: Hypothetical Relative Free Energies for a Copper-Catalyzed N-Arylation Reaction Pathway This table is generated for illustrative purposes based on computational chemistry principles.

| Reaction Species | Relative Free Energy (kcal/mol) |

|---|---|

| Reactants (Aryl Halide + Pyrrolidinone + Catalyst) | 0.0 |

| Catalyst-Pyrrolidinone Complex | +5.2 |

| Transition State for C-N Bond Formation | +22.5 |

| Intermediate Complex | -8.7 |

| Products + Regenerated Catalyst | -15.3 |

Reaction Mechanisms and Transformations Involving 1 5 Bromo 2 Iodophenyl 2 Pyrrolidinone

Cyclization and Annulation Reactions.

Oxidative Cyclization Pathways

Oxidative cyclization reactions offer a powerful strategy for the construction of fused heterocyclic scaffolds from 1-(5-bromo-2-iodophenyl)-2-pyrrolidinone. These transformations typically involve the formation of a carbon-carbon or carbon-heteroatom bond through an oxidative process, often mediated by transition metals or hypervalent iodine reagents.

One plausible pathway involves an intramolecular Heck-type cyclization. In the presence of a palladium(II) catalyst, oxidative addition to the more reactive carbon-iodine bond can occur, forming an arylpalladium(II) intermediate. Subsequent intramolecular insertion into a C-H bond of the pyrrolidinone ring, followed by reductive elimination, could lead to the formation of a tricyclic product. The choice of ligands and reaction conditions would be crucial in directing the regioselectivity of the C-H activation step.

Alternatively, hypervalent iodine reagents, such as phenyliodine(III) bis(trifluoroacetate) (PIFA), can promote oxidative cyclization. rsc.org In this scenario, the electron-rich aromatic ring of this compound could be oxidized by PIFA to generate a radical cation or a related reactive intermediate. This intermediate could then undergo an intramolecular cyclization, with the pyrrolidinone ring acting as the nucleophile, to form a new carbon-nitrogen or carbon-carbon bond, ultimately leading to a cyclized product after rearomatization. The reaction's outcome would be highly dependent on the substitution pattern of the aromatic ring and the reaction conditions.

Table 1: Hypothetical Oxidative Cyclization of this compound

| Entry | Oxidant/Catalyst | Solvent | Temperature (°C) | Product | Yield (%) |

| 1 | Pd(OAc)₂ (10 mol%), PPh₃ (20 mol%), Ag₂CO₃ (2 equiv) | Toluene | 110 | Tricyclic lactam A | 65 |

| 2 | PIFA (1.2 equiv) | CH₂Cl₂ | 25 | Spirocyclic lactam B | 45 |

| 3 | Cu(OAc)₂ (2 equiv) | DMSO | 130 | Tricyclic lactam A | 50 |

Note: The products and yields in this table are hypothetical and for illustrative purposes, based on known oxidative cyclization reactions of similar N-aryl lactams.

Radical Reactions Involving Aryl Halides

The presence of both bromo and iodo substituents on the phenyl ring of this compound makes it an excellent substrate for radical reactions. The carbon-iodine bond is significantly weaker than the carbon-bromine bond, allowing for selective homolytic cleavage to generate an aryl radical. This aryl radical can then participate in a variety of intramolecular cyclization reactions.

For instance, in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) and a hydrogen atom donor like tributyltin hydride (Bu₃SnH), the aryl radical generated at the C2 position can undergo a 5-exo-trig cyclization onto an appropriately positioned double or triple bond tethered to the pyrrolidinone nitrogen. This would result in the formation of a new five-membered ring fused to the pyrrolidinone. The bromine atom would remain intact, available for further synthetic transformations.

Metal-free radical cascade reactions can also be envisioned. rsc.org For example, a three-component reaction involving an azide (B81097) source and a halogen source could lead to the formation of functionalized indanones through a sequence of radical addition and cyclization. While not directly applicable to the pyrrolidinone system, the principle of generating an aryl radical and trapping it intramolecularly is relevant.

Table 2: Plausible Radical Cyclization Reactions

| Entry | Radical Initiator | Reagent | Product Structure |

| 1 | AIBN, Bu₃SnH | Intramolecular alkene | Fused tricyclic system |

| 2 | Photoredox catalyst | N/A | Aryl radical for further coupling |

| 3 | Triethylborane/O₂ | Intramolecular alkyne | Fused ring with exocyclic double bond |

Note: The specific reagents and product structures are illustrative of potential radical transformations.

Derivatization of the Pyrrolidinone Ring System

The pyrrolidinone ring itself offers opportunities for further functionalization at the carbonyl group and the nitrogen atom.

The carbonyl group of the pyrrolidinone ring can undergo various nucleophilic addition reactions. libretexts.orglibretexts.org Reduction with strong reducing agents like lithium aluminum hydride (LAH) would lead to the corresponding pyrrolidine (B122466), completely removing the carbonyl oxygen.

Addition of Grignard reagents or organolithium compounds to the carbonyl carbon would result in the formation of a tertiary alcohol after acidic workup. This reaction provides a route to introduce a variety of alkyl or aryl substituents at the C2 position of the pyrrolidine ring, although subsequent dehydration might occur.

The nitrogen atom of the pyrrolidinone ring, being part of a lactam, is generally less nucleophilic than that of a simple amine. However, under appropriate basic conditions, it can be deprotonated to form an amidate anion, which can then be alkylated or acylated.

Alkylation: Treatment with a strong base such as sodium hydride (NaH) followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) would introduce an alkyl group onto the nitrogen atom. nih.gov This N-alkylation can be useful for modifying the steric and electronic properties of the molecule or for introducing further reactive handles.

Acylation: Similarly, N-acylation can be achieved by reacting the amidate with an acyl chloride or an acid anhydride. This reaction introduces an acyl group, forming an N-acyl lactam, which can serve as a precursor for various other transformations. semanticscholar.org

Table 3: Derivatization of the Pyrrolidinone Ring

| Reaction Type | Reagent 1 | Reagent 2 | Product Functional Group |

| Carbonyl Reduction | LiAlH₄ | H₂O | Pyrrolidine |

| Carbonyl Addition | CH₃MgBr | H₃O⁺ | Tertiary alcohol |

| N-Alkylation | NaH | CH₃I | N-Methyl pyrrolidinone |

| N-Acylation | NaH | CH₃COCl | N-Acetyl pyrrolidinone |

Note: This table provides examples of common derivatization reactions applicable to the pyrrolidinone moiety.

Synthetic Utility and Applications in Complex Organic Molecular Scaffolds

1-(5-Bromo-2-iodophenyl)-2-pyrrolidinone as a Versatile Building Block

The strategic placement of reactive sites on "this compound" makes it a highly valuable precursor in synthetic chemistry. The presence of the bromo and iodo substituents on the phenyl ring allows for selective and sequential reactions, a critical aspect for the controlled assembly of complex structures.

Precursor for Advanced Aromatic and Heterocyclic Systems

The dihalogenated phenyl ring of "this compound" serves as an excellent starting point for the synthesis of more elaborate aromatic and heterocyclic systems. The differential reactivity of the carbon-iodine and carbon-bromine bonds under various catalytic conditions, particularly palladium-catalyzed cross-coupling reactions, allows for a stepwise introduction of different substituents. For instance, the more reactive C-I bond can be selectively functionalized via Suzuki, Sonogashira, or Heck coupling, leaving the C-Br bond intact for a subsequent transformation. This sequential approach is instrumental in the regiocontrolled synthesis of polysubstituted aromatic compounds.

Role in Sequential Organic Transformations

"this compound" is ideally suited for sequential organic transformations, where a series of reactions are carried out in a specific order to build molecular complexity. A typical sequence might involve an initial cross-coupling reaction at the iodine position, followed by a different type of coupling or a metal-halogen exchange at the bromine position. This step-wise modification allows for the precise installation of various functional groups, leading to a diverse array of final products from a single starting material. Domino reactions, where a single event triggers a cascade of bond-forming transformations, can also be envisioned starting from this versatile scaffold. nih.gov

Enabling Synthesis of Polycyclic and Spirocyclic Architectures

The pyrrolidinone ring system is a common feature in many biologically active natural products and pharmaceutical agents. mdpi.commdpi.com The functional handles on the phenyl ring of "this compound" can be exploited to construct fused polycyclic systems. For example, intramolecular cyclization reactions, such as an intramolecular Heck reaction, could be employed to form a new ring fused to the phenyl group.

Furthermore, the pyrrolidinone moiety itself can be a precursor to spirocyclic systems. nih.govresearchgate.netresearchgate.netnih.gov Spirocycles, which contain two rings sharing a single atom, are of great interest in medicinal chemistry due to their rigid, three-dimensional structures. mdpi.com Methodologies involving the modification of the pyrrolidinone ring, potentially initiated by transformations on the aromatic portion, can lead to the formation of these complex spirocyclic architectures.

Applications in Macrocyclization and Oligomer Synthesis

While direct applications of "this compound" in macrocyclization and oligomer synthesis are not extensively documented, its structural features are amenable to such transformations. In contexts similar to the synthesis of polyethers and peptoids, the di-functional nature of this compound could be utilized. For instance, after suitable modification of the halogen atoms, the molecule could be used as a monomeric unit in a step-growth polymerization or a ring-closing macrocyclization reaction. The pyrrolidinone core could impart specific conformational constraints to the resulting macrocycle or oligomer. The synthesis of cyclic oligomeric depsipeptides often relies on controlled macrocyclization strategies. nih.gov

Development of New Synthetic Methodologies

The unique reactivity profile of "this compound" makes it an excellent substrate for the development and validation of new synthetic methodologies. nih.govmdpi.com The presence of two different aryl halides allows for the testing of the selectivity and efficiency of novel catalysts and reaction conditions for cross-coupling and other transition-metal-catalyzed processes. Its use can help in establishing the scope and limitations of new synthetic methods, thereby contributing to the broader field of organic chemistry.

Green Chemistry Considerations in the Synthesis and Transformations of 1 5 Bromo 2 Iodophenyl 2 Pyrrolidinone

Atom Economy and Efficiency in Synthetic Routes

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. Synthetic methods should be designed to maximize this incorporation, thereby minimizing waste at a molecular level. acs.org

A plausible and common method for synthesizing 1-(5-Bromo-2-iodophenyl)-2-pyrrolidinone is through a copper-catalyzed N-arylation, such as the Ullmann condensation, between 1,4-dibromo-2-iodobenzene (B1317579) and 2-pyrrolidinone (B116388). While effective, this type of reaction often exhibits less-than-ideal atom economy. The reaction necessitates a base (e.g., K₂CO₃) and results in the formation of stoichiometric inorganic salts as byproducts, which constitute "wasted" atoms. scranton.edu

The theoretical atom economy can be calculated using the formula:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For the synthesis via an Ullmann-type reaction, the calculation demonstrates that a significant portion of the reactant mass is converted into waste products.

Interactive Data Table: Theoretical Atom Economy for the Synthesis of this compound

| Reactant | Formula | Molecular Weight ( g/mol ) | Atoms in Product | Atoms in Byproduct |

| 1,4-Dibromo-2-iodobenzene | C₆H₃Br₂I | 437.80 | C₆H₃BrI | Br |

| 2-Pyrrolidinone | C₄H₇NO | 85.11 | C₄H₆NO | H |

| Potassium Carbonate (Base) | K₂CO₃ | 138.21 | 0 | K₂CO₃ |

| Desired Product | C₁₀H₉BrINO | 409.99 | C₁₀H₉BrINO | |

| Byproducts | KHCO₃ + KBr | 100.12 + 119.00 | KHCO₃ + KBr |

Note: This calculation assumes K₂CO₃ as the base for illustrative purposes. The actual byproducts may vary based on the specific base and reaction conditions.

As shown in the table, a substantial mass from the reactants, particularly the base and the leaving group from the aryl halide, does not get incorporated into the final product, leading to a lower atom economy. scranton.edu Alternative synthetic strategies with higher atom economy, such as addition reactions, would be preferable from a green chemistry perspective, although they may not be synthetically feasible for this target molecule.

Use of Sustainable Catalytic Systems

Catalysis is a cornerstone of green chemistry because it allows for reactions to proceed with high efficiency and selectivity using only sub-stoichiometric amounts of a catalyst, which can often be recycled and reused.

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant environmental advantages. Their primary benefit is the ease of separation from the reaction mixture, typically through simple filtration, which facilitates catalyst recovery and reuse and minimizes contamination of the final product. researchgate.net For the N-arylation synthesis of this compound, employing a heterogeneous catalyst could streamline the purification process and reduce solvent waste associated with chromatography.

Research into related transformations has shown the efficacy of various heterogeneous systems. For instance, supported platinum catalysts have been developed for the synthesis of pyrrolidinones from levulinic acid, demonstrating the potential for reusable catalysts in forming the pyrrolidinone ring structure under solvent-free conditions. researchgate.net Similarly, copper nanoparticles supported on materials like functionalized graphene oxide have been used for Ullmann-type C-N coupling reactions, offering a recyclable catalytic system. nih.gov The application of such heterogeneous copper or palladium systems to the synthesis of the target compound would represent a significant green advancement over traditional homogeneous catalysts.

Cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming C-N bonds and represent an alternative to the Ullmann reaction for synthesizing this compound. wikipedia.org These reactions typically rely on precious metal catalysts, most commonly palladium. A key goal in green chemistry is to minimize the use of these expensive and potentially toxic metals.

Significant progress has been made in developing highly active palladium catalyst systems that are effective at very low concentrations (low mol % or parts-per-million, ppm levels). qub.ac.uk Modern catalyst systems often utilize bulky, electron-rich phosphine (B1218219) ligands that promote the key steps of oxidative addition and reductive elimination, thereby increasing the catalyst's turnover number and allowing for lower loadings. acs.org Applying these advanced catalytic systems to the synthesis of this compound would reduce costs, minimize residual palladium in the final product, and decrease the environmental burden associated with mining and disposal of heavy metals.

Solvent Selection and Alternative Reaction Media

Solvent use is a major contributor to the environmental impact of chemical processes. Many traditional solvents used in cross-coupling reactions, such as N-methylpyrrolidone (NMP), dimethylformamide (DMF), and toluene, are toxic and difficult to dispose of. wikipedia.org Green chemistry encourages the use of safer, more sustainable alternatives.

Water : As a non-toxic, non-flammable, and abundant solvent, water is an ideal green medium. While organic substrates are often insoluble in water, the use of surfactants or the formation of microemulsions can facilitate reactions like Suzuki and Heck couplings in aqueous media. nih.govresearchgate.net Surface-active ionic liquids can form micelles in water, creating a microenvironment where the catalyst and reactants can interact effectively. nih.gov

Biomass-Derived Solvents : Solvents derived from renewable resources are gaining traction. For example, furfuryl alcohol, which can be obtained from biomass, has been shown to act as both a ligand and a solvent in a water azeotrope for Ullmann-type C-N couplings, with the solvent system being easily recovered and reused. rsc.org

Ionic Liquids (ILs) : Ionic liquids are salts with low melting points that can act as solvents. Their negligible vapor pressure reduces air pollution and workplace exposure. They can also enhance reaction rates and selectivity. liv.ac.uk In some palladium-catalyzed arylations, ionic liquids have been shown to promote specific reaction pathways and allow for the recycling of the catalyst, which often remains dissolved in the IL phase. liv.ac.ukacs.org

Employing such alternative media for the synthesis of this compound could drastically reduce the environmental footprint of the process.

Energy Efficiency in Reaction Design

Reducing energy consumption is another critical goal of green chemistry. This can be achieved by designing reactions that proceed under milder conditions or by using alternative energy sources that improve efficiency.

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. Unlike conventional heating, which transfers energy slowly via convection, microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating. rsc.org This often results in dramatic reductions in reaction times (from hours to minutes), increased product yields, and fewer side reactions. acs.orgacs.org The synthesis of N-heterocycles and N-aryl amides has been shown to benefit significantly from microwave assistance. nih.gov Applying this technology to the synthesis of this compound could offer a more energy-efficient and faster route to the target compound compared to prolonged heating with traditional methods.

Interactive Data Table: Comparison of Conventional vs. Microwave-Assisted N-Arylation (Illustrative)

| Method | Reaction Time | Temperature (°C) | Yield (%) | Energy Input |

| Conventional Heating | 12 - 24 hours | 120 - 180 | 60 - 75 | High (prolonged) |

| Microwave Irradiation | 10 - 30 minutes | 100 - 150 | 75 - 90 | Low (short duration) |

Note: Data is illustrative and based on general findings for similar C-N coupling reactions. acs.orgacs.org

Photoredox catalysis utilizes visible light to initiate chemical reactions via single-electron transfer pathways. oup.com This approach allows many transformations to occur at ambient temperature, significantly reducing the energy required for heating. acs.org Recent advancements have demonstrated that dual nickel-photoredox catalyst systems can effectively promote the N-arylation of amides and lactams under very mild conditions, overcoming the high energy barriers often associated with C-N bond formation. scilit.comresearchgate.netacs.org This methodology avoids the need for strong bases and high temperatures, making it compatible with a wide range of functional groups. acs.org Utilizing photoredox catalysis for the synthesis or further functionalization of this compound would represent a state-of-the-art, energy-efficient, and green synthetic strategy.

Minimization of Byproducts and Waste Streams

The ultimate goal of green chemistry is waste prevention. The strategies discussed in the preceding sections all contribute to this overarching objective. Minimizing byproducts and waste in the synthesis of this compound can be achieved by:

Choosing Atom-Economical Reactions : Selecting synthetic routes that inherently generate fewer byproducts.

Using Catalytic Reagents : Employing catalysts instead of stoichiometric reagents eliminates the waste generated from consumed reagents. researchgate.net

Improving Selectivity : Utilizing highly selective catalysts and optimized reaction conditions to prevent the formation of side products, which simplifies purification and reduces waste.

Recycling and Reuse : Implementing heterogeneous catalysts and recoverable solvents that can be used for multiple reaction cycles. researchgate.netrsc.org

By integrating these considerations, the synthesis and transformation of this compound can be designed to be more sustainable and environmentally responsible, aligning the production of valuable chemical compounds with the principles of green chemistry.

Future Research Directions and Outlook

Exploration of Novel Synthetic Pathways to 1-(5-Bromo-2-iodophenyl)-2-pyrrolidinone

While the synthesis of related N-aryl pyrrolidinones is established, the development of novel, efficient, and scalable synthetic routes to this compound remains a key area for future research. Current strategies often rely on classical methods that may have limitations in terms of yield, purity, and environmental impact. Future investigations could focus on the following areas:

Palladium- or Copper-Catalyzed N-Arylation: The development of more advanced catalytic systems for the N-arylation of 2-pyrrolidinone (B116388) with 1,4-dibromo-2-iodobenzene (B1317579) or related precursors could offer a more direct and efficient synthesis. Research could target catalysts with higher turnover numbers, lower catalyst loadings, and broader substrate scope.

Flow Chemistry Approaches: The use of microreactor technology could enable a safer, more efficient, and scalable synthesis. Continuous flow processes can offer precise control over reaction parameters, leading to improved yields and reduced side-product formation.

One-Pot, Multi-Component Reactions: Designing a one-pot reaction where the pyrrolidinone ring is formed and N-arylated in a single synthetic operation would be a significant advancement in terms of atom economy and operational simplicity.

A comparative table of potential future synthetic strategies is presented below:

| Synthetic Strategy | Potential Advantages | Research Focus |

| Advanced Catalytic N-Arylation | Higher yields, milder reaction conditions, lower environmental impact. | Development of novel ligands and catalyst systems. |

| Flow Chemistry Synthesis | Enhanced safety, scalability, and process control. | Optimization of reactor design and reaction parameters. |

| One-Pot, Multi-Component Reactions | Increased efficiency, reduced waste, and simplified workup. | Design of novel reaction cascades. |

Discovery of Unexplored Reactivity Patterns of the Compound

The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is a key feature of this compound that is ripe for exploration. The C-I bond is generally more reactive in cross-coupling reactions than the C-Br bond, allowing for selective functionalization. Future research should focus on:

Selective Cross-Coupling Reactions: A systematic study of Suzuki, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions at the C-I position while leaving the C-Br bond intact would provide access to a wide range of novel derivatives.

Sequential Functionalization: Following the selective reaction at the C-I bond, the C-Br bond could be targeted in a subsequent cross-coupling reaction, enabling the synthesis of complex, tri-substituted aromatic compounds.

Reactions Involving the Pyrrolidinone Ring: While the lactam ring is relatively stable, its reactivity could be explored, for instance, in reduction reactions to form the corresponding pyrrolidine (B122466) derivative or in ring-opening reactions under specific conditions.

Development of Catalytic Systems Tailored for its Transformations

The successful implementation of the reactivity patterns described above will heavily rely on the development of tailored catalytic systems. Future research in this area should aim to:

Design of Highly Selective Catalysts: The development of palladium or copper catalysts with ligands that can discriminate between the C-I and C-Br bonds is crucial for achieving selective transformations.

Catalyst Immobilization and Reusability: For sustainable chemical processes, the immobilization of these selective catalysts on solid supports would be a significant advancement, allowing for easy separation and reuse.

Photocatalysis and Electrocatalysis: Exploring the use of light or electricity to drive the transformations of this compound could lead to novel and more environmentally friendly synthetic methods.

Advanced Computational Studies for Property Prediction and Reaction Design

Computational chemistry offers powerful tools for understanding and predicting the behavior of molecules. nih.govresearchgate.net Future computational studies on this compound could provide valuable insights into:

Electronic Structure and Reactivity: Density Functional Theory (DFT) calculations can be used to determine the electron distribution, bond strengths, and frontier molecular orbitals of the molecule, thereby predicting the most likely sites for reaction.

Reaction Mechanism Elucidation: Computational modeling can be employed to investigate the detailed mechanisms of potential cross-coupling reactions, helping to optimize reaction conditions and catalyst design.

Prediction of Physicochemical Properties: In silico methods can be used to predict properties such as solubility, lipophilicity, and potential biological activity, guiding the design of derivatives with desired characteristics.

The following table outlines potential computational approaches and their expected outcomes:

| Computational Method | Research Goal | Expected Outcome |

| Density Functional Theory (DFT) | Elucidate electronic structure and reactivity. | Prediction of reactive sites and bond energies. |

| Molecular Dynamics (MD) Simulations | Study conformational dynamics and solvent effects. | Understanding of molecular behavior in different environments. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Model enzymatic or catalytic reactions. | Insights into reaction mechanisms and catalyst performance. |

Potential for Material Science Applications (e.g., Ligand Design, Polymer Chemistry Precursors)

The unique combination of a rigid aromatic core, two heavy halogen atoms, and a polar lactam group makes this compound an interesting candidate for applications in material science. Future research could explore its potential as:

A Ligand for Coordination Chemistry and Catalysis: The nitrogen and oxygen atoms of the pyrrolidinone ring, along with the halogen atoms, could potentially coordinate to metal centers, leading to the formation of novel metal-organic frameworks (MOFs) or catalytic complexes.

A Precursor for Novel Polymers: The pyrrolidinone moiety is a key structural element of polyvinylpyrrolidone (B124986) (PVP), a widely used polymer. nih.gov The dihalogenated phenyl ring of this compound could be used as a handle to incorporate this molecule into polymer chains through cross-coupling polymerization, potentially leading to materials with interesting optical or electronic properties.